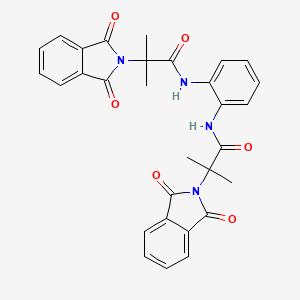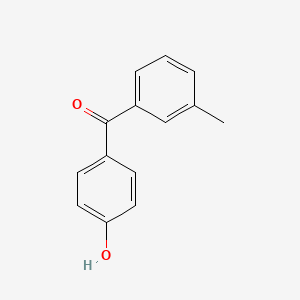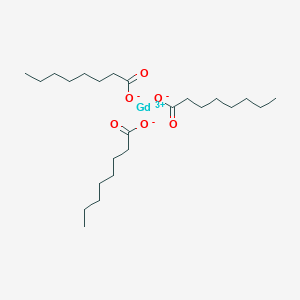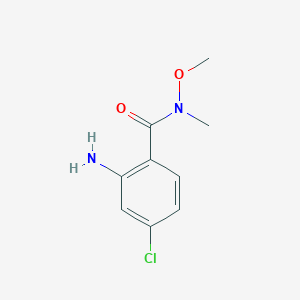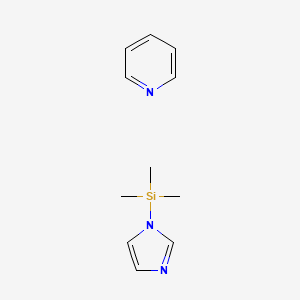
imidazol-1-yl(trimethyl)silane;pyridine
概要
説明
imidazol-1-yl(trimethyl)silane;pyridine is a silylating reagent composed of 1-(Trimethylsilyl)imidazole and pyridine in a 1:4 ratio. This compound is widely used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), for the derivatization of various functional groups to enhance their volatility and detectability .
準備方法
Synthetic Routes and Reaction Conditions
imidazol-1-yl(trimethyl)silane;pyridine is typically prepared by mixing 1-(Trimethylsilyl)imidazole with pyridine in the specified ratio. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. The mixture is then purified to remove any impurities that may affect its performance in analytical applications .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The process includes the use of advanced purification techniques such as distillation and recrystallization to achieve the desired quality .
化学反応の分析
Types of Reactions
imidazol-1-yl(trimethyl)silane;pyridine primarily undergoes silylation reactions, where it reacts with various functional groups such as hydroxyl, carboxyl, and amino groups to form trimethylsilyl derivatives. These reactions are essential for increasing the volatility and stability of the analytes in GC-MS analysis .
Common Reagents and Conditions
The silylation reactions using this compound are typically carried out under mild conditions, often at room temperature. Common reagents used in these reactions include solvents like dichloromethane and acetonitrile, which help dissolve the analytes and facilitate the reaction .
Major Products Formed
The major products formed from the silylation reactions with this compound are trimethylsilyl derivatives of the original analytes. These derivatives are more volatile and thermally stable, making them suitable for analysis by GC-MS.
科学的研究の応用
imidazol-1-yl(trimethyl)silane;pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of imidazol-1-yl(trimethyl)silane;pyridine involves the transfer of the trimethylsilyl group to the target functional group. This process increases the volatility and stability of the analytes, making them more suitable for analysis by GC-MS. The molecular targets include hydroxyl, carboxyl, and amino groups, which are converted into their corresponding trimethylsilyl derivatives .
類似化合物との比較
imidazol-1-yl(trimethyl)silane;pyridine is unique in its ability to efficiently silylate a wide range of functional groups under mild conditions. Similar compounds include:
HMDS+TMCS+Pyridine, 319: Another silylating reagent used for similar purposes but with a different composition and ratio.
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Commonly used for silylation but may require harsher conditions compared to this compound.
MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide): Provides more stable derivatives but is less reactive than this compound.
This compound stands out due to its high reactivity and efficiency in forming stable derivatives under mild conditions, making it a preferred choice in many analytical applications .
特性
IUPAC Name |
imidazol-1-yl(trimethyl)silane;pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2Si.C5H5N/c1-9(2,3)8-5-4-7-6-8;1-2-4-6-5-3-1/h4-6H,1-3H3;1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVKFOIOKNIZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=CN=C1.C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627146 | |
| Record name | 1-(Trimethylsilyl)-1H-imidazole--pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8077-35-8 | |
| Record name | 1-(Trimethylsilyl)-1H-imidazole--pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


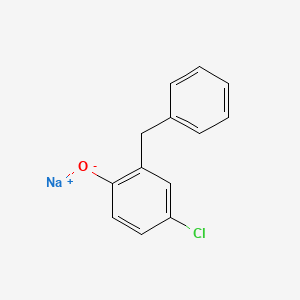
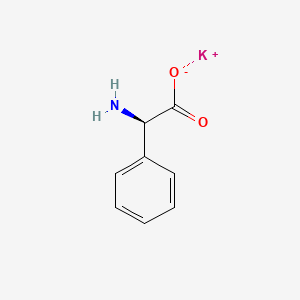
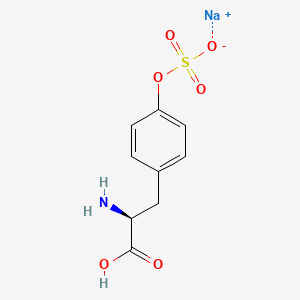
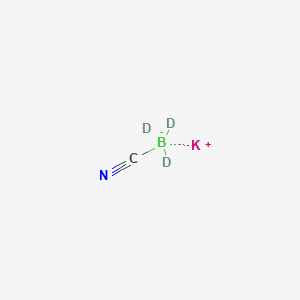
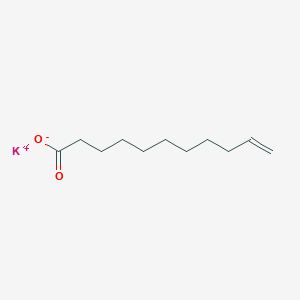
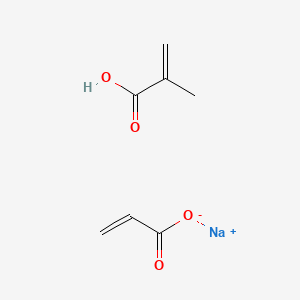
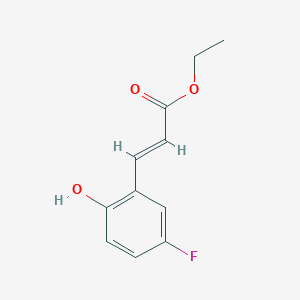

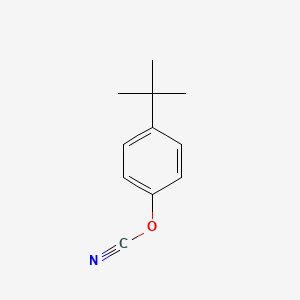
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol](/img/structure/B1629896.png)
